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molecular formula C14H21N B3022380 2-(4-Methylbenzyl)azepane CAS No. 68841-24-7

2-(4-Methylbenzyl)azepane

Cat. No. B3022380
M. Wt: 203.32 g/mol
InChI Key: SXSKIGANCQBMFE-UHFFFAOYSA-N
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Patent
US04221788

Procedure details

Using the mode of operation described in Example 52 obtain 1.6 g of the title compound as oil with a BP of 82° to 85° at 0.01 mm Hg from 2.8 of 7-(4-methylbenzyl)perhydroazepin-2-one and 0.5 of g lithium aluminum hydride.
Name
7-(4-methylbenzyl)perhydroazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][CH:7]2[NH:13][C:12](=O)[CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH:7]2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13]2)=[CH:15][CH:16]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
7-(4-methylbenzyl)perhydroazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(CC2CCCCC(N2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CC2NCCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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